molecular formula C18H16Cl2N4O2 B5582969 (E)-1-[4-[(3,4-dichlorophenyl)methoxy]-3-ethoxyphenyl]-N-(1,2,4-triazol-4-yl)methanimine

(E)-1-[4-[(3,4-dichlorophenyl)methoxy]-3-ethoxyphenyl]-N-(1,2,4-triazol-4-yl)methanimine

Cat. No.: B5582969
M. Wt: 391.2 g/mol
InChI Key: NRJSFPNTDHUAGC-NUGSKGIGSA-N
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Description

(E)-1-[4-[(3,4-dichlorophenyl)methoxy]-3-ethoxyphenyl]-N-(1,2,4-triazol-4-yl)methanimine is a complex organic compound characterized by its unique chemical structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-[4-[(3,4-dichlorophenyl)methoxy]-3-ethoxyphenyl]-N-(1,2,4-triazol-4-yl)methanimine typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of 3,4-dichlorophenylmethanol, which is then reacted with 3-ethoxyphenol under specific conditions to form the intermediate. This intermediate is further reacted with 1,2,4-triazole to yield the final product. The reaction conditions, such as temperature, solvent, and catalysts, are carefully controlled to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(E)-1-[4-[(3,4-dichlorophenyl)methoxy]-3-ethoxyphenyl]-N-(1,2,4-triazol-4-yl)methanimine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are optimized based on the desired reaction.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions may produce derivatives with different functional groups.

Scientific Research Applications

(E)-1-[4-[(3,4-dichlorophenyl)methoxy]-3-ethoxyphenyl]-N-(1,2,4-triazol-4-yl)methanimine has diverse applications in scientific research:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research explores its potential therapeutic applications, such as in the development of new drugs.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (E)-1-[4-[(3,4-dichlorophenyl)methoxy]-3-ethoxyphenyl]-N-(1,2,4-triazol-4-yl)methanimine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-1-[4-[(3,4-dichlorophenyl)methoxy]-3-ethoxyphenyl]-N-(1,2,4-triazol-4-yl)methanimine is unique due to its specific combination of functional groups and its potential applications across various fields. Its distinct chemical structure allows for diverse reactivity and functionality, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(E)-1-[4-[(3,4-dichlorophenyl)methoxy]-3-ethoxyphenyl]-N-(1,2,4-triazol-4-yl)methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16Cl2N4O2/c1-2-25-18-8-13(9-23-24-11-21-22-12-24)4-6-17(18)26-10-14-3-5-15(19)16(20)7-14/h3-9,11-12H,2,10H2,1H3/b23-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRJSFPNTDHUAGC-NUGSKGIGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=NN2C=NN=C2)OCC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=N/N2C=NN=C2)OCC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16Cl2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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